molecular formula C16H18FN5OS B12576213 Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-

Cat. No.: B12576213
M. Wt: 347.4 g/mol
InChI Key: UMHIWJPKZFIAIN-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)-
  • Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-

Uniqueness

The uniqueness of Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its unique combination of functional groups allows it to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H18FN5OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C16H18FN5OS/c1-9(2)5-6-18-13(23)8-24-16-20-15-14(21-22-16)11-7-10(17)3-4-12(11)19-15/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,23)(H,19,20,22)

InChI Key

UMHIWJPKZFIAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

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